![molecular formula C21H21N3O3 B4537381 1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4537381.png)
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine
Übersicht
Beschreibung
1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine, commonly known as GSK-3 inhibitor, is a small molecule drug that has gained significant attention due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
GSK-3 inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, cancer, diabetes, and inflammation. In Alzheimer's disease, GSK-3 inhibitor has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In bipolar disorder, GSK-3 inhibitor has been shown to regulate mood and behavior. In cancer, GSK-3 inhibitor has been shown to inhibit tumor growth and induce apoptosis. In diabetes, GSK-3 inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In inflammation, GSK-3 inhibitor has been shown to reduce the production of pro-inflammatory cytokines.
Wirkmechanismus
GSK-3 inhibitor works by inhibiting the activity of glycogen synthase kinase-3 (GSK-3), which is a serine/threonine protein kinase that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 inhibitor binds to the ATP-binding site of GSK-3, thereby preventing its activity. By inhibiting GSK-3, GSK-3 inhibitor can modulate various signaling pathways, including Wnt, PI3K/Akt, and NF-κB pathways.
Biochemical and Physiological Effects:
GSK-3 inhibitor has a wide range of biochemical and physiological effects, depending on the specific disease or condition being treated. In Alzheimer's disease, GSK-3 inhibitor can reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In bipolar disorder, GSK-3 inhibitor can regulate mood and behavior. In cancer, GSK-3 inhibitor can inhibit tumor growth and induce apoptosis. In diabetes, GSK-3 inhibitor can improve glucose metabolism and insulin sensitivity. In inflammation, GSK-3 inhibitor can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of GSK-3 inhibitor is its potential therapeutic applications in various diseases. GSK-3 inhibitor has been extensively studied in preclinical and clinical trials, and has shown promising results in various disease models. However, there are also some limitations to using GSK-3 inhibitor in lab experiments. One limitation is that GSK-3 inhibitor can have off-target effects, which can complicate the interpretation of experimental results. Another limitation is that GSK-3 inhibitor can have variable pharmacokinetics and pharmacodynamics, which can affect its efficacy and safety.
Zukünftige Richtungen
There are several future directions for research on GSK-3 inhibitor. One direction is to further investigate the specific signaling pathways that are modulated by GSK-3 inhibitor in various disease models. Another direction is to develop more selective and potent GSK-3 inhibitors that can minimize off-target effects. Additionally, future research could focus on developing GSK-3 inhibitor-based combination therapies that can enhance its therapeutic efficacy in various diseases. Finally, more studies are needed to better understand the pharmacokinetics and pharmacodynamics of GSK-3 inhibitor, which can inform its optimal dosing and administration in clinical settings.
Conclusion:
In conclusion, GSK-3 inhibitor is a small molecule drug that has gained significant attention due to its potential therapeutic applications in various diseases. The synthesis method of GSK-3 inhibitor is a complex process that requires expertise in organic chemistry. GSK-3 inhibitor works by inhibiting the activity of GSK-3, which can modulate various signaling pathways. GSK-3 inhibitor has a wide range of biochemical and physiological effects, depending on the specific disease or condition being treated. While there are some limitations to using GSK-3 inhibitor in lab experiments, there are also several future directions for research on GSK-3 inhibitor that could enhance its therapeutic efficacy in various diseases.
Eigenschaften
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-9-7-16(8-10-18)20-15-19(22-27-20)21(25)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSZRKBNNHNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl](4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylphenyl)-N'-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}urea](/img/structure/B4537304.png)
![3-(2-chlorophenyl)-6-(2-thienylmethylene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4537312.png)
![N-(2-bromophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B4537319.png)
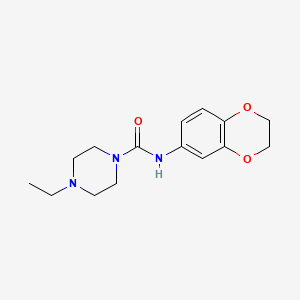
![isopropyl 4-(4-bromophenyl)-2-[(4-isopropoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4537342.png)
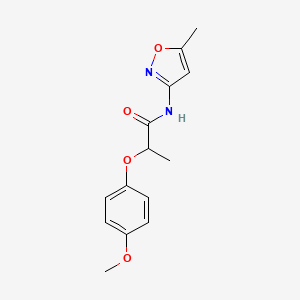
![N-(3-ethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4537354.png)
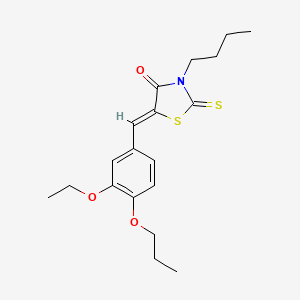
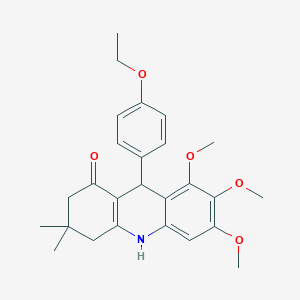
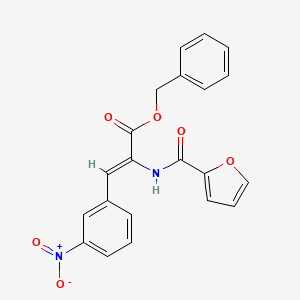
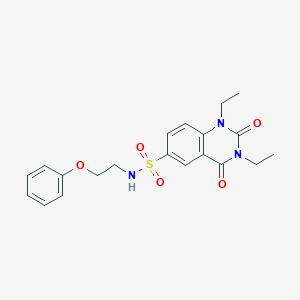
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4537388.png)
![5-{[(4-bromobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4537402.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4537417.png)